molecular formula C14H13NO2 B1596799 (3'-Amino-biphenyl-3-yl)-acetic acid CAS No. 886363-11-7

(3'-Amino-biphenyl-3-yl)-acetic acid

Cat. No. B1596799
M. Wt: 227.26 g/mol
InChI Key: WUWAEOOQQHLCRJ-UHFFFAOYSA-N
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Description

(3'-Amino-biphenyl-3-yl)-acetic acid, also known as ABPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPAA belongs to a class of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Properties

  • Antioxidant and Xanthine Oxidase Inhibition : The amino acid [(aminomethyl)cyclohexyl]acetic acid, when combined with metal ions, has demonstrated significant free radical scavenging properties and inhibitory activities against xanthine oxidase, with a particular zinc complex showing notable inhibitory activity (Ikram et al., 2015).

Applications in Electrochemical Sensors

  • DNA Hybridization Electrochemical Sensor : A derivative of thiophen-3-yl-acetic acid has been utilized in the development of an electrochemical sensor for DNA hybridization, demonstrating significant sensitivity and detection capabilities (Cha et al., 2003).

Applications in Peptide Structure and Synthesis

  • Peptide Conformation and Synthesis : Biphenyl-containing pseudo-amino acids, such as 2′-(aminomethyl)biphenyl-2-acetic acid, have been used as rigid spacers in cyclic peptides, influencing their conformation and potentially enhancing their stability and function (Brandmeier et al., 1994).

Applications in Corrosion Inhibition

  • Corrosion Inhibitors for Metals : Novel amino acids based zwitterions derived from (3'-amino-biphenyl-3-yl)-acetic acid and other components have shown promising results as corrosion inhibitors, particularly for protecting mild steel against corrosion, with high inhibition efficiency reported (Srivastava et al., 2017).

Applications in Drug Development

  • Development of Fatty Acid Amide Hydrolase Inhibitors : Derivatives of (3'-amino-biphenyl-3-yl)-acetic acid have been explored in the synthesis of fatty acid amide hydrolase inhibitors, showing potential in developing drugs with analgesic, anxiolytic-like, and antidepressant-like properties (Mor et al., 2008).

properties

IUPAC Name

2-[3-(3-aminophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWAEOOQQHLCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362649
Record name (3'-Amino-biphenyl-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Amino-biphenyl-3-yl)-acetic acid

CAS RN

886363-11-7
Record name 3′-Amino[1,1′-biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Amino-biphenyl-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-11-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Hudock, Y Zhang, RT Guo, R Cao… - Journal of medicinal …, 2008 - ACS Publications
We report the X-ray structures of several bisphosphonate inhibitors of geranylgeranyl diphosphate synthase, a target for anticancer drugs. Bisphosphonates containing unbranched side …
Number of citations: 91 pubs.acs.org

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